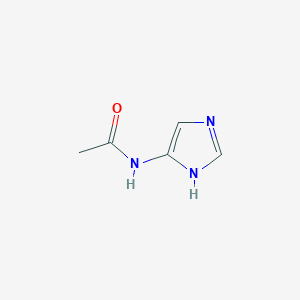

N-(1H-imidazol-4-yl)acetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(1H-imidazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4(9)8-5-2-6-3-7-5/h2-3H,1H3,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFMAGUWGRNGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling of N 1h Imidazol 4 Yl Acetamide Systems

Density Functional Theory (DFT) Calculations for Molecular Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules.

Computational Optimization of Molecular Geometry

Illustrative Data Table for Optimized Geometrical Parameters (Template)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | Value | ||

| N-H | Value | ||

| C-N (amide) | Value | ||

| C-N (imidazole) | Value | ||

| O=C-N | Value | ||

| C-N-H | Value | ||

| H-N-C=O |

Note: The values in this table are placeholders and would be populated by actual DFT calculation results.

Frontier Molecular Orbital (FMO) Analysis and Electronic Structure

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive.

For related imidazole (B134444) derivatives, DFT calculations have been used to determine these orbital energies and the resulting energy gap, which helps in understanding the charge transfer interactions within the molecule researchgate.net.

Interactive Data Table: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These are representative values based on similar heterocyclic compounds and are for illustrative purposes.

Reactivity Site Determination through Quantum Chemical Descriptors (e.g., ALIE, ELF, LOL, RDG, Fukui Functions)

Quantum chemical descriptors provide a quantitative measure of the reactivity of different sites within a molecule.

Average Local Ionization Energy (ALIE): ALIE surfaces indicate the regions from which it is easiest to remove an electron, thus highlighting potential sites for electrophilic attack.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses provide a visualization of electron localization in the molecule, helping to identify covalent bonds and lone pairs of electrons.

Reduced Density Gradient (RDG): RDG analysis is used to visualize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

Fukui Functions: Fukui functions are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron. Studies on acetamide (B32628) derivatives have utilized Fukui functions to identify reactive sites successfully nih.govresearchgate.net.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. For N-(1H-imidazol-4-yl)acetamide, docking studies would involve selecting a relevant protein target. Given the prevalence of imidazole and acetamide moieties in enzyme inhibitors, potential targets could include kinases, cyclooxygenases, or other enzymes implicated in disease nih.govnih.govnih.gov. The docking results would provide a binding energy score, which indicates the strength of the interaction, and a visual representation of the binding pose, highlighting key interactions such as hydrogen bonds and hydrophobic contacts.

Illustrative Data Table: Molecular Docking Results (Template)

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | Value | e.g., Arg120, Tyr355 |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Value | e.g., Met793, Lys745 |

Note: Values and residues are placeholders and would be determined from actual docking simulations.

Noncovalent Interaction (NCI) Analysis (e.g., Hydrogen Bonding, Steric Effects, Van der Waals Forces)

Noncovalent interaction (NCI) analysis, often visualized using RDG plots, provides a detailed picture of the weak interactions that are crucial for molecular recognition and binding. For this compound, NCI analysis would reveal intramolecular hydrogen bonds that stabilize its conformation, as well as the nature of its interactions with a protein target in a docked complex. The NCI plots use a color scale to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

Molecular Electrostatic Potential (MESP) Mapping and Global Reactivity Descriptors

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MESP map shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MESP would likely show negative potential around the oxygen and nitrogen atoms, and positive potential around the hydrogen atoms of the N-H groups.

Interactive Data Table: Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

Note: These values are illustrative and would be calculated from the HOMO and LUMO energies obtained from DFT calculations.

Thermodynamic Studies via Computational Methods

Computational chemistry offers a powerful lens through which to examine the thermodynamic properties of this compound and its analogs. These methods allow for the calculation of key thermodynamic parameters, such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), which are crucial for understanding the stability of the molecule and its complexes, as well as the spontaneity of its binding to target proteins.

While specific thermodynamic data for this compound is not extensively documented in publicly available literature, the approaches used for similar acetamide and imidazole derivatives provide a clear framework for how such studies would be conducted. Density Functional Theory (DFT) is a prominent method employed for these calculations. For instance, DFT has been used to investigate the thermodynamic properties of various benzimidazole derivatives, providing insights into their molecular stability and reactivity. nih.gov These calculations typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations to determine thermodynamic quantities at different temperatures.

In studies of other acetamide derivatives, computational methods like the two-layered ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach have been utilized to calculate interaction enthalpies and Gibbs free energies. nih.gov Such studies often explore the thermodynamics of interaction in different environments, such as in the gas phase and in solution, to mimic physiological conditions. nih.gov For example, research on the interaction between acetamide derivatives and copolymers calculated these thermodynamic properties to assess the feasibility of using these polymers for drug delivery. nih.gov The results indicated that while interactions were energetically favorable, they were weak enough to allow for subsequent release of the drug. nih.gov

The general workflow for a computational thermodynamic study of this compound would involve:

Model Building: Construction of the 3D structure of the molecule.

Geometry Optimization: Using a quantum mechanical method like DFT with a suitable basis set (e.g., B3LYP/6-311++G**) to find the most stable molecular geometry.

Frequency Analysis: Calculation of vibrational frequencies to confirm the optimized structure is a true minimum on the potential energy surface and to derive thermodynamic data like enthalpy, entropy, and Gibbs free energy.

Solvation Modeling: Incorporation of solvent effects, often using implicit solvation models like the Polarizable Continuum Model (PCM), to simulate the molecule's behavior in a biological medium.

These computational studies provide a foundational understanding of the intrinsic thermodynamic properties of this compound, which is essential for interpreting its behavior in more complex biological systems.

Non-Equilibrium Thermodynamics (NEQ) Approaches for Binding Energy Prediction

A particularly advanced and insightful application of computational chemistry to the study of this compound systems is the use of non-equilibrium thermodynamics (NEQ) to predict binding energies. This approach has been successfully applied to a new chemotype of imidazole-4-N-acetamide substituted derivatives to forecast their relative free energies of binding to various Cyclin-Dependent Kinases (CDKs), which are significant targets in cancer therapy. nih.gov

This methodology offers a time-efficient, precise, and informative way to predict the inhibitory properties of new compounds, showing a strong correlation between calculated parameters and experimentally determined inhibitory potencies. nih.gov

Research Findings and Methodology

In a notable study, a series of newly synthesized imidazole-4-N-acetamide derivatives were analyzed for their binding affinity to CDK1, CDK2, CDK5, and CDK9. nih.gov The computational protocol was based on NEQ thermodynamics, which allowed for the prediction of the relative free energy of binding for these compounds. nih.gov

The key steps in this NEQ-based protocol included:

System Preparation: Building and parameterizing the protein-ligand complexes. This involves obtaining the crystal structures of the target CDKs and preparing them for simulation by adding hydrogen atoms, optimizing side chains, and minimizing the energy of the system.

Molecular Dynamics (MD) Simulations: Running equilibrium MD simulations for each protein-ligand complex to generate a set of starting conformations for the NEQ simulations.

Non-Equilibrium Transitions: Performing fast alchemical transitions between a reference ligand and a target ligand. In these simulations, the force field parameters of the reference ligand are rapidly changed to those of the target ligand over a short period (e.g., 500 picoseconds). This process is performed in both the forward (reference to target) and reverse (target to reference) directions.

Work Calculation: Calculating the work done during these fast transitions.

Free Energy Estimation: Using statistical mechanics principles, such as the Jarzynski equality or the Crooks fluctuation theorem, to estimate the relative binding free energy (ΔΔG) from the distribution of work values obtained from multiple non-equilibrium transitions.

The study demonstrated a good correlation between the calculated interaction parameters of the imidazole-4-N-acetamide derivatives with the individual CDK targets and the experimentally measured values of their inhibitory potencies from in vitro kinase assays. nih.gov This provides strong evidence for the utility of NEQ thermodynamics as a predictive tool in the rational design of selective and potent CDK inhibitors. nih.gov

The findings from such studies are invaluable for lead optimization in drug discovery, allowing for the rapid screening of virtual compounds and the prioritization of candidates for synthesis and experimental testing. The success of NEQ approaches for imidazole-4-N-acetamide derivatives underscores the growing importance of advanced computational methods in modern medicinal chemistry.

Enzyme Interaction and Biological Target Modulation Studies in Vitro Perspectives

Molecular Interactions with Specific Enzyme Classes

Derivatives of N-(1H-imidazol-4-yl)acetamide have been identified as a novel chemotype for the development of Cyclin-Dependent Kinase (CDK) inhibitors. nih.govresearchgate.net Research has explored the inhibitory potential of these compounds against several CDK/cyclin complexes, which are crucial regulators of the cell cycle and have been validated as therapeutic targets in oncology. nih.gov

A study investigating a series of imidazole-4-N-acetamide substituted derivatives of a known pan-CDK inhibitor, PHA-793887, revealed their ability to inhibit the activity of purified CDK1, CDK2, CDK5, and CDK9 in cell-free kinase assays. nih.govnih.gov The inhibitory potency was found to be significant, with IC₅₀ values often in the submicromolar range. Notably, the CDK2/cyclin E complex was found to be exceptionally sensitive to these compounds. nih.gov

The research highlights that specific substitutions on the imidazole-4-N-acetamide scaffold can modulate both the potency and selectivity of inhibition across different CDK complexes. For instance, one derivative demonstrated the highest inhibitory potency against all tested CDK/cyclin complexes, while another preferentially targeted CDK2/cyclin E and CDK9/cyclin K. nih.gov This suggests that the scaffold is amenable to chemical modification to achieve desired selectivity profiles.

Table 1: Inhibitory Potency (IC₅₀, µM) of Imidazole-4-N-acetamide Derivatives Against Cyclin-Dependent Kinases

| Compound Derivative | CDK1/cyclin E | CDK2/cyclin E | CDK5/p35 | CDK9/cyclin K |

|---|---|---|---|---|

| Derivative 1 | 1.25 | 0.14 | 0.78 | 0.31 |

| Derivative 2 | 0.27 | 0.09 | 0.11 | 0.15 |

| Derivative 3 | >10 | 0.16 | 0.85 | 0.33 |

| Derivative 4 | 1.11 | 0.12 | 1.05 | 0.19 |

Scientific literature indicates that the imidazole (B134444) scaffold has served as a foundational structure for the development of inhibitors targeting glutaminyl cyclases (QCs). nih.gov Specifically, a potent QC inhibitor known as PBD150 was developed through a ligand-based optimization approach that originated from an imidazole template. nih.gov However, direct studies detailing the binding or inhibitory activity of this compound itself against Golgi-resident glutaminyl cyclase were not identified in the available research.

Insulin-degrading enzyme (IDE) is a zinc metalloprotease involved in the clearance of several physiologically important peptides. While extensive research exists on various inhibitors of IDE, studies specifically investigating the modulation of IDE by this compound are not prevalent in the current body of scientific literature. nih.govnih.gov

Coagulation Factor XI is a serine protease that plays a role in the intrinsic pathway of blood coagulation and is a target for anticoagulant therapies. nih.govwikipedia.org Despite the investigation of numerous small molecules as inhibitors of Factor XI, there is no available research data from the conducted searches that specifically describes the interaction or binding of this compound with this enzyme.

Mechanistic Insights into Enzyme Inhibition and Modulation at the Molecular Level

The mechanism of CDK inhibition by imidazole-4-N-acetamide derivatives has been investigated through computational methods, including molecular docking and non-equilibrium (NEQ) thermodynamics. nih.govresearchgate.netnih.gov These studies aimed to predict the relative free energies of binding to various CDKs, providing insights into the molecular interactions that govern potency and selectivity. nih.gov

CDK-ligand complexes were modeled to identify key interactions. The process involved constructing the complexes using molecular docking, followed by structural filtration to select ligand conformations that form crucial hydrogen bonds with the kinase hinge region. nih.gov The computational analyses revealed that different conformations of the derivatives were energetically favorable for binding to different CDKs, helping to explain the observed selectivity profiles. nih.gov This integrated approach of computational chemistry and experimental validation provides a rational basis for the structure-based design of new, more selective CDK inhibitors based on the this compound scaffold. hse.ru

Receptor Modulation Mechanisms and Ligand-Receptor Binding

While the this compound core is a feature in various biologically active molecules, specific studies detailing the receptor modulation mechanisms or direct ligand-receptor binding profiles for this compound itself are not available in the reviewed literature. Research on related but distinct chemical structures shows that imidazole and acetamide (B32628) moieties are present in compounds designed to target a range of receptors, including cannabinoid receptors and NMDA receptors, but this does not provide direct evidence for the activity of the specific compound . google.comnih.gov

An article on the in vitro effects of this compound on ADP-induced platelet aggregation cannot be generated. A thorough search of available scientific literature yielded no research data or studies on the interaction between this specific chemical compound and the biochemical pathway of ADP-induced platelet aggregation.

Therefore, there are no detailed research findings or data tables to present on this topic.

Ligand Coordination Chemistry of Imidazole Acetamide Scaffolds

Formation of Metal Complexes with Transition Metals (e.g., Cd(II), Cu(II), Fe(II), Ag(I))

N-(1H-imidazol-4-yl)acetamide readily forms coordination complexes with a variety of transition metals. The formation of these complexes is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol. mdpi.comopenaccessjournals.com The resulting products can be influenced by factors like the molar ratio of metal to ligand, the reaction medium, and the specific metal ion used. ekb.eg

Cadmium (II) Complexes: Cadmium(II) has been shown to form complexes with imidazole-containing ligands. For instance, mononuclear Cd(II) complexes have been synthesized where the metal center is coordinated by imidazole (B134444) nitrogen atoms, often resulting in octahedral geometries completed by anions and solvent molecules. nih.gov The reaction of this compound with Cd(II) salts is expected to yield stable complexes, leveraging the strong affinity of the soft Cd(II) ion for the nitrogen donor of the imidazole ring. rsc.orgnih.gov

Copper (II) Complexes: Copper(II) complexes with ligands containing acetamide (B32628) and heterocyclic nitrogen donors have been widely studied. mdpi.comnih.gov The synthesis typically involves refluxing a methanolic solution of the ligand and a copper(II) salt, such as CuCl₂·2H₂O. nih.gov The resulting complexes often exhibit distorted octahedral or square pyramidal geometries. dnu.dp.uamdpi.com The interaction between Cu(II) and this compound is anticipated to be robust, forming mononuclear or potentially polynuclear species depending on the reaction conditions.

Iron (II) Complexes: Iron(II) is known to form stable complexes with N-donor heterocyclic ligands like those containing imidazole rings. nih.gov These complexes are of particular interest due to their relevance in biological systems and their potential to exhibit spin crossover (SCO) behavior. nih.gov The synthesis of Fe(II) complexes with this compound would likely involve the reaction of an iron(II) salt, such as FeSO₄, with the ligand in an aqueous-ethanolic solution, often with the addition of a reducing agent like ascorbic acid to maintain the +2 oxidation state of the iron. nih.gov

Silver (I) Complexes: Silver(I) readily coordinates with imidazole-based ligands to form complexes with significant biological activity. nih.gov The reaction of this compound with a silver(I) salt, like silver nitrate, would likely result in the formation of linear or T-shaped complexes, characteristic of Ag(I) coordination chemistry.

The following table summarizes the expected coordination behavior of this compound with these transition metals.

| Metal Ion | Expected Coordination Geometry | Synthesis Method |

| Cd(II) | Octahedral | Reaction of metal salt and ligand in ethanol. nih.gov |

| Cu(II) | Distorted Octahedral, Square Pyramidal | Refluxing metal salt and ligand in methanol. nih.govdnu.dp.ua |

| Fe(II) | Octahedral | Reaction in aqueous-ethanol with ascorbic acid. nih.gov |

| Ag(I) | Linear, T-shaped | Reaction of metal salt and ligand in a suitable solvent. nih.gov |

Role of Imidazole Nitrogen Atoms in Metal Complexation and Coordination Geometry

The imidazole ring of this compound contains two nitrogen atoms, but they are not equivalent in their coordination ability. nih.gov The protonated nitrogen (N1, pyrrole-type) is generally not involved in coordination, as its lone pair is part of the aromatic π-system. ekb.eg The unprotonated, sp²-hybridized imine nitrogen (N3, pyridine-type) is the primary site for metal coordination due to its readily available lone pair of electrons. wikipedia.org

Coordination of a metal ion to the N3 atom of the imidazole ring is a defining feature of these complexes. ekb.egresearchgate.net This interaction leads to the formation of a stable σ-bond (M-N). The imidazole ring acts as a pure sigma-donor ligand. wikipedia.org The basicity of this nitrogen, with a pKa of the corresponding imidazolium (B1220033) cation around 6.95, makes it an effective ligand for a wide range of transition metals. wikipedia.org

Spectroscopic Characterization of Novel Coordination Complexes

A combination of spectroscopic techniques is essential for the unambiguous characterization of new coordination complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. ekb.eg A key indicator of the imidazole N3 atom's involvement in coordination is a shift in the stretching vibration bands of the heterocyclic ring compared to the free ligand. nih.gov Furthermore, if the acetamide's carbonyl oxygen is involved in coordination, a shift in the ν(C=O) stretching frequency to a lower wavenumber is expected. openaccessjournals.com The absence of a clear change in the ν(N-H) vibration of the imidazole ring suggests that the N1 nitrogen does not participate in coordination. ekb.eg The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and the electronic transitions within the molecule. In the UV region, bands corresponding to π→π* and n→π* transitions within the ligand are observed. nih.gov Upon complexation, these bands may shift (bathochromic or hypsochromic shifts) due to the ligand-to-metal charge transfer (LMCT). nih.gov For d-block metals like Cu(II) and Fe(II), the visible region will show d-d transition bands, which are characteristic of the metal ion's coordination environment and geometry. researchgate.netasianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., with Cd(II), Ag(I)). nih.gov Upon coordination, the chemical shifts of the protons and carbons near the binding sites will change compared to the free ligand. nih.gov For instance, the signals for the imidazole ring protons are expected to shift downfield upon coordination to a metal center.

The table below summarizes the expected spectroscopic changes upon complexation of this compound.

| Spectroscopic Technique | Observed Changes Upon Complexation | Information Obtained |

| IR Spectroscopy | Shift in imidazole ring and C=O stretching vibrations. openaccessjournals.comnih.govekb.eg | Identification of coordinating atoms (N3 and/or carbonyl O). |

| UV-Vis Spectroscopy | Shift in ligand-centered bands; appearance of d-d transition bands. nih.govresearchgate.net | Information on coordination geometry and electronic structure. |

| NMR Spectroscopy | Downfield shift of protons near coordination sites. nih.gov | Confirmation of coordination in solution for diamagnetic complexes. |

| X-ray Crystallography | Provides precise bond lengths, angles, and geometry. nih.govmdpi.com | Definitive 3D structure and intermolecular interactions. |

Supramolecular Architectures and Intermolecular Hydrogen Bonding in Metal Complexes

The this compound ligand possesses functional groups capable of forming strong intermolecular hydrogen bonds: the N-H group of the imidazole ring and the N-H and C=O groups of the acetamide moiety. nih.gov These hydrogen bonding capabilities are crucial in the self-assembly of metal complexes into higher-order supramolecular architectures. nih.govnih.gov

In the solid state, individual metal complex units can be linked together through a network of hydrogen bonds. For example, the imidazole N-H group can act as a hydrogen bond donor to an acceptor atom on an adjacent molecule, such as a coordinated anion (e.g., chloride, nitrate) or the oxygen atom of a neighboring acetamide group. nih.govresearchgate.netmdpi.com Similarly, the acetamide N-H can donate a hydrogen bond, and the carbonyl oxygen can act as an acceptor.

These interactions can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) networks. rsc.orghhu.de The specific architecture is influenced by the coordination geometry of the metal, the nature of the counter-ions, and the presence of solvent molecules of crystallization, which can also participate in the hydrogen-bonding network. hhu.de In addition to hydrogen bonding, other non-covalent interactions such as π-π stacking between imidazole rings can further stabilize the supramolecular assembly. rsc.org

Application in Bioinorganic System Modeling

Metal complexes of this compound serve as excellent models for studying the active sites of metalloenzymes and metalloproteins. The imidazole side chain of the amino acid histidine is a ubiquitous ligand for metal ions in biological systems, found in proteins such as hemoglobin, myoglobin, and various enzymes. nih.govwikipedia.org

By using this compound as a ligand, researchers can create synthetic analogues that mimic the coordination environment of the metal center in these biological macromolecules. wikipedia.orgmdpi.com These model complexes allow for detailed investigation of the structure, spectroscopy, and reactivity of the metal active sites, which can be difficult to study directly in the complex protein matrix. For example, synthetic iron-imidazole complexes can be used to model the oxygen-binding site in myoglobin. wikipedia.org Similarly, understanding the coordination of metals like copper and cadmium to imidazole-containing ligands is crucial for toxicology and for designing therapeutic agents. nih.govnih.gov The study of these bioinorganic models provides fundamental insights into enzyme mechanisms, metal ion transport, and the rational design of new metal-based drugs.

Materials Science Applications and Advanced Property Exploration

Development of Novel Materials with Tailored Electrical or Mechanical Properties

The incorporation of N-(1H-imidazol-4-yl)acetamide into polymer structures, either as a monomer, a side chain, or an additive, could lead to materials with tailored properties.

Electrical Properties: Imidazole (B134444) derivatives have been utilized as curing agents and accelerators in epoxy resins, where the chemical structure of the imidazole derivative significantly influences the electrical properties of the final crosslinked material. bohrium.comresearchgate.net For instance, the presence of a pyrrole-type nitrogen in the imidazole ring, as is the case in this compound, can lead to higher breakdown strength and lower dielectric loss in epoxy resins. bohrium.comresearchgate.net When used as a modifier for materials like multi-walled carbon nanotube (MWNT)/polyphenylenesulfide (PPS) composites, imidazole derivatives have been shown to lower the percolation threshold and increase electrical conductivity. researchgate.net This is attributed to improved dispersion of the nanotubes and the role of the N-H group in assisting electronic conduction. researchgate.net

Mechanical Properties: The mechanical properties of polymers can be significantly influenced by the introduction of side chains capable of forming hydrogen bonds, such as the acetamide (B32628) group. rsc.org Incorporating amide-containing alkyl chains into conjugated polymers has been shown to modulate their mechanical properties by reducing crystallinity, which can enhance stretchability and facilitate molecular alignment upon stretching. rsc.org The introduction of imidazole and ether moieties into poly(p-phenylene terephthalamide) has been found to improve the mechanical properties of the resulting fibers, with an optimal tensile strength achieved at a specific molar ratio of the components. rsc.org While specific data for this compound is not available, the principles from related systems suggest its potential to act as a valuable modifier for enhancing the mechanical performance of various polymers. The flexibility and branching of side chains are known to have a considerable effect on the mechanical properties of low-bandgap conjugated polymers. nih.gov

A hypothetical data table illustrating the potential impact of incorporating an imidazole-acetamide moiety on polymer properties is presented below.

| Polymer Matrix | Additive/Monomer | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (at 1 kHz) |

| Epoxy Resin | None | 60 | 5 | 3.5 |

| Epoxy Resin | 5% Imidazole Derivative | 75 | 4.5 | 3.2 |

| Polyurethane | None | 40 | 600 | - |

| Polyurethane | 10% this compound (hypothetical) | 55 | 550 | - |

Potential for Optoelectronic Device Applications

Heterocyclic compounds, particularly those with aromatic character like imidazole, are of significant interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. numberanalytics.com The electronic properties of these compounds, specifically their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are crucial for facilitating charge injection, transport, and recombination. numberanalytics.com

Imidazole derivatives have been investigated as host materials in OLEDs due to their intrinsic bipolar electronic structure, which can support balanced charge transfer. acs.org For instance, dicyano-imidazole-based host materials have been synthesized that demonstrate a balanced bipolar nature, leading to efficient OLEDs with extremely high luminance. acs.org The unique optical properties of imidazole compounds have garnered increasing attention for applications in optical analysis. researchgate.net

While experimental data for this compound in optoelectronic devices is not currently available, its structure suggests potential. The imidazole ring can contribute to the necessary electronic properties, and the acetamide group could influence film morphology and intermolecular interactions, which are also critical for device performance. Theoretical modeling and experimental investigation would be necessary to determine its specific HOMO/LUMO levels and charge transport capabilities.

Application in Chemical Sensing Technologies

The imidazole ring's ability to coordinate with metal ions and participate in hydrogen bonding makes it an excellent functional group for chemical sensors. rsc.orgmdpi.com Imidazole-based fluorescent sensors have emerged as a promising class of chemosensors due to their unique electronic properties, strong metal-binding affinity, and tunable fluorescence response. nih.gov These sensors can operate through various mechanisms, including fluorescence quenching or enhancement upon binding with an analyte. nih.gov

For example, a novel 2,4,5-triheteroarylimidazole has been synthesized and shown to have chemosensory abilities for various ions in solution. mdpi.com In another instance, a fluorescent sensor for imidazole derivatives was developed based on the monomer-dimer equilibrium of a zinc porphyrin complex in a polymeric film. acs.org Substituted imidazole-based fluorescent probes have also been designed for the highly sensitive and selective detection of substances like hydrazine (B178648) in various states, including in thin films. rsc.org

Given these precedents, this compound could potentially be developed into a chemosensor. The imidazole nitrogen atoms could act as binding sites for metal ions or other analytes, while the acetamide group could modulate the sensor's selectivity and solubility. A change in the fluorescence or a colorimetric response upon analyte binding could form the basis of the sensing mechanism.

Below is a hypothetical table showing potential sensing responses of an this compound-based sensor.

| Analyte | Sensing Mechanism | Detection Limit (hypothetical) | Response Time (hypothetical) |

| Copper (II) ions | Fluorescence Quenching | 1 µM | < 1 minute |

| Mercury (II) ions | Colorimetric Change | 5 µM | 2 minutes |

| pH change | Ratiometric Fluorescence | 0.1 pH unit | < 30 seconds |

Investigation of Intrinsic Thermal and Electronic Properties for Advanced Materials

The development of advanced materials often relies on a fundamental understanding of the intrinsic properties of their constituent molecules. For heterocyclic aromatic compounds, properties such as thermal stability and electronic structure are of paramount importance. icm.edu.plrrbdavc.org

Thermal Properties: The thermal stability of heterocyclic compounds is a critical factor for their application in materials that may be subjected to high temperatures during processing or use. icm.edu.pl The introduction of imidazole and flexible ether groups into aromatic polyamides has been shown to affect the glass transition temperature. rsc.org Generally, the inclusion of flexible groups can decrease the glass transition temperature, while strong intermolecular interactions like hydrogen bonds can increase it. rsc.org The thermal decomposition temperature of high-energy heterocyclic compounds is a key parameter for ensuring their safe handling and application. icm.edu.pl

Electronic Properties: The electronic structure of heterocyclic compounds dictates their potential use in a wide array of applications, from pharmaceuticals to materials science. rroij.comresearchgate.net The π-electron-rich nature of the imidazole ring allows it to interact with other functional groups and influence the electronic properties of a larger system. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to predict the electronic properties of novel compounds, including their HOMO-LUMO gap, which is crucial for applications in electronics and optoelectronics. numberanalytics.com

A detailed investigation into the thermal and electronic properties of this compound through techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and computational modeling would be essential to fully realize its potential in advanced materials.

Q & A

Q. What are the established synthetic methodologies for N-(1H-imidazol-4-yl)acetamide and its derivatives?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting imidazole-4-amine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification is achieved via column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/methanol). Derivatives can be synthesized by introducing substituents at the imidazole nitrogen or acetamide group, as demonstrated in analogous imidazole-acetamide syntheses .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer: A multi-technique approach is recommended:

- 1H/13C NMR : Assign peaks for imidazole protons (δ 7.5–8.5) and acetamide carbonyl (δ ~170 ppm).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity (>95%).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 154.1 for the base compound).

- X-ray Crystallography : Resolve stereochemical ambiguities, as shown in studies of structurally related imidazole derivatives .

| Technique | Application | Key Parameters |

|---|---|---|

| 1H NMR | Proton environment verification | δ 7.5–8.5 (imidazole protons) |

| HPLC | Purity assessment | Retention time consistency |

| X-ray Diffraction | Absolute configuration determination | Space group P21/c |

Advanced Research Questions

Q. What analytical approaches are recommended when encountering contradictory bioactivity data in studies involving this compound analogs?

- Methodological Answer: Discrepancies may arise from compound degradation, assay interference, or tautomerism of the imidazole ring. To resolve:

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) .

- Post-Assay LC-MS : Verify compound stability under experimental conditions.

- Tautomer Analysis : Use computational tools (DFT calculations) to predict dominant tautomeric forms and validate via NMR in DMSO-d6 .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives in anticancer research?

- Methodological Answer:

- Systematic Modifications : Vary substituents at the imidazole C2/C4 positions and acetamide N-alkyl groups.

- Molecular Docking : Use crystal structures of target proteins (e.g., EGFR kinase) to predict binding modes.

- Validation : Test cytotoxicity across diverse cell lines (e.g., MCF-7, HeLa) and correlate with computational predictions. SAR trends in related compounds show enhanced activity with electron-withdrawing groups on the imidazole ring .

Q. What strategies address poor aqueous solubility of this compound derivatives in pharmacological studies?

- Methodological Answer:

- Structural Modifications : Introduce hydroxyl or amine groups at non-critical positions (e.g., imidazole C5).

- Prodrug Design : Convert the acetamide to a phosphate ester for improved bioavailability.

- Formulation : Use co-solvents (e.g., PEG-400/DMSO) in vitro or lipid-based nanoemulsions for in vivo studies, as demonstrated in pharmacokinetic studies of similar heterocyclic acetamides .

Key Notes for Experimental Design

- Synthetic Reproducibility : Ensure anhydrous conditions during imidazole-acetamide coupling to prevent hydrolysis .

- Bioassay Controls : Include tautomer-stabilizing buffers (e.g., phosphate buffer at pH 7.4) to minimize variability .

- Data Validation : Cross-reference spectral data with published imidazole-acetamide analogs in authoritative databases (e.g., NIST Chemistry WebBook) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.